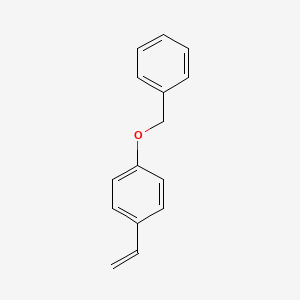

1-(BENZYLOXY)-4-ETHENYLBENZENE

Description

This compound combines the electron-donating effects of the benzyloxy group with the conjugated π-system of the ethenyl substituent, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-ethenyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZFTQRVWYBBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453459 | |

| Record name | 4-Benzyloxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36438-64-9 | |

| Record name | 1-Benzyloxy-4-vinylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36438-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-4-ethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(BENZYLOXY)-4-ETHENYLBENZENE can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the polymer modification route, where polystyrene is acetylated and subsequently oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1-(BENZYLOXY)-4-ETHENYLBENZENE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives with altered properties.

Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracetic acid and other peroxides.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.

Substitution: Reagents like nitric acid for nitration and acyl chlorides for Friedel-Crafts acylation are commonly employed.

Major Products: The major products formed from these reactions include various substituted styrenes and benzyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research has shown that derivatives of 1-(benzyloxy)-4-ethenylbenzene exhibit notable antimicrobial properties. For instance, compounds synthesized from this base structure have been evaluated for their efficacy against various bacterial strains. A study highlighted the synthesis of N-(4-(benzyloxy)benzyl)-2-ethyl derivatives that demonstrated significant antimicrobial activity .

Cancer Research

The compound has been explored for its potential in cancer treatment. A series of 1-benzyloxy-5-phenyltetrazole derivatives derived from similar structures have shown promising results against prostate cancer cells, with some compounds displaying IC50 values under 50 nM against androgen-receptor-dependent cells . The structural modifications that maintain the benzyloxy moiety are crucial for preserving biological activity, indicating that this compound could serve as a scaffold for developing new anticancer agents.

Drug Development

In drug discovery contexts, the compound's derivatives have been investigated for their ability to inhibit specific biological pathways associated with diseases such as diabetes and cancer. For example, compounds based on this structure have shown potential in reducing retinal vascular leakage in diabetic models, suggesting a role in treating diabetic retinopathy .

Material Science Applications

Polymer Chemistry

this compound is also relevant in polymer synthesis. Its reactive double bond allows it to participate in polymerization reactions, potentially leading to the development of new materials with unique properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability.

Photonic Applications

Due to its aromatic structure and ability to undergo photochemical reactions, this compound may find applications in the development of photonic devices. Research into its photophysical properties could lead to advancements in organic light-emitting diodes (OLEDs) or other optoelectronic applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(BENZYLOXY)-4-ETHENYLBENZENE involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, influencing their activity and leading to desired chemical transformations . Additionally, its ability to undergo polymerization and form stable polymers makes it valuable in material science and engineering applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(benzyloxy)-4-ethenylbenzene, differing primarily in their substituents:

Physical Properties

Biological Activity

1-(Benzyloxy)-4-ethenylbenzene, also known as benzyl 4-ethenylphenyl ether, is a styrene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxy group attached to an ethenylbenzene moiety. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

This compound is a colorless liquid with a molecular formula of CHO. Its synthesis typically involves methods such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon–carbon bonds under mild conditions . The compound's reactivity includes oxidation, reduction, and electrophilic substitution reactions, making it versatile in various chemical applications .

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can influence various biochemical pathways, leading to significant physiological effects. Research indicates that the compound may modulate receptor activity, which is crucial for its potential therapeutic applications .

Antimycobacterial Activity

A study evaluated the antitubercular properties of derivatives related to this compound. The findings suggested that certain derivatives exhibit potent antimycobacterial activity against Mycobacterium tuberculosis. The synthesis involved creating several analogs and testing their efficacy in vitro, with some compounds showing promising results in inhibiting bacterial growth .

Cytotoxicity and Apoptosis Induction

Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the activation of caspases and disruption of mitochondrial integrity, leading to programmed cell death .

Case Studies

- Antimalarial Activity : A derivative of this compound was evaluated for its antimalarial properties against Plasmodium falciparum. In vitro assays revealed that the compound effectively inhibited the growth of resistant strains, showcasing its potential as a therapeutic agent in malaria treatment .

- Diabetic Retinopathy Model : In vivo studies using streptozotocin-induced diabetic rats demonstrated that certain derivatives could attenuate retinal vascular leakage, a significant contributor to diabetic retinopathy. These findings indicate the potential use of these compounds in managing diabetic complications .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Benzyloxy-3-methoxystyrene | Anticancer properties | Induction of apoptosis |

| 4-Hydroxystyrene | Antimicrobial effects | Inhibition of cell wall synthesis |

| This compound | Antimycobacterial and anticancer activity | Receptor modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.